
1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group. This unique arrangement of functional groups suggests potential biological activities that warrant investigation, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H15ClN6O2 with a molecular weight of 358.79 g/mol. The presence of the tetrazole moiety is significant as it often enhances the pharmacological properties of drugs by improving solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C16H15ClN6O2 |
Molecular Weight | 358.79 g/mol |
Functional Groups | Tetrazole, Urea, Chlorophenyl, Methoxyphenyl |
Antiproliferative Activity
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of diaryl ureas demonstrate substantial inhibitory activity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of related urea derivatives, one compound exhibited an IC50 value of 2.39 ± 0.10 μM against A549 cells, comparable to established anticancer drugs like sorafenib . This suggests that this compound may possess similar or enhanced efficacy.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The tetrazole ring can facilitate interactions with proteins due to its ability to form hydrogen bonds, potentially influencing pathways related to tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The unique structural features of this compound suggest a promising SAR profile. The presence of the chlorophenyl group is critical for eliciting antiproliferative activity, as evidenced by various studies indicating that electron-withdrawing groups enhance the potency of similar compounds .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctiveness of this compound in relation to other known tetrazole-containing ureas:
Compound Name | Structural Features | Unique Aspects | IC50 (μM) |
---|---|---|---|
1-(4-chlorophenyl)-1H-tetrazole | Tetrazole ring, chlorophenyl group | Lacks urea structure | Not reported |
4-methoxyphenethylamine | Methoxyphenethyl group | No tetrazole or urea | Not applicable |
3-(4-chlorophenyl)-urea | Urea group, chlorophenyl group | No methoxy or tetrazole | Not reported |
This compound | Tetrazole ring, chlorophenyl & methoxyphenyl groups | Unique combination enhancing activity | Potentially low μM |
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-7-5-13(6-8-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-3-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWNWFVMZBFNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.